Product packaging for Spiro[2.4]heptan-1-ylmethanamine(Cat. No.:CAS No. 1341334-98-2)

Spiro[2.4]heptan-1-ylmethanamine

Cat. No.: B1467953
CAS No.: 1341334-98-2
M. Wt: 125.21 g/mol
InChI Key: FEUVZPJFYFFTFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[2.4]heptan-1-ylmethanamine is a chemically novel amine functionalized on the spiro[2.4]heptane scaffold. This structure incorporates a cyclopropane ring fused with a cyclopentane ring in a spiro configuration, creating a three-dimensional and sterically defined core that is of high value in drug discovery for conformational restriction and property modulation . The spiro[2.4]heptane motif is recognized in medicinal chemistry as a valuable framework for designing bioactive molecules. While specific biological data for this exact amine is not widely published, spiro[2.4]heptane derivatives have been investigated as potent agonists for the ALX receptor and FPRL2, which are promising targets for the treatment of inflammatory and respiratory diseases . Furthermore, earlier research has established spiro[2.4]heptane derivatives as key synthetic intermediates, or "synthons," for the creation of prostaglandin analogues, demonstrating the utility of this scaffold in complex synthetic routes . As a primary amine, this compound serves as a versatile building block for the synthesis of amides, sulfonamides, and imines, or for further functionalization to create a diverse array of compounds for high-throughput screening and hit-to-lead optimization. This product is intended for research applications in a laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N B1467953 Spiro[2.4]heptan-1-ylmethanamine CAS No. 1341334-98-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.4]heptan-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-6-7-5-8(7)3-1-2-4-8/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUVZPJFYFFTFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Spiro 2.4 Heptan 1 Ylmethanamine and Spiro 2.4 Heptane Derivatives

Strategic Approaches to Spiro[2.4]heptane Core Construction

The unique strained ring system of spiro[2.4]heptane necessitates specialized synthetic strategies for its efficient construction. Key methods include radical-mediated cyclizations, cycloaddition reactions, alkylation techniques, and catalyzed approaches.

Radical-Mediated Cyclization Techniques for Spiro[2.4]heptane Formation

Radical cyclization reactions provide a powerful tool for the formation of cyclic systems, including the spiro[4.4]nonane system found in natural products like fredericamycin A. capes.gov.br This approach often involves the generation of a radical species that subsequently undergoes an intramolecular cyclization to form the desired spirocyclic framework. A notable strategy involves a halogen transfer radical cyclization, which has been demonstrated to be a viable method for constructing the spiro[4.4]nonane system. capes.gov.br

Cycloaddition Reactions for the Spiro[2.4]heptane Framework

Cycloaddition reactions are a cornerstone in the synthesis of cyclic and spirocyclic compounds. researchgate.netnih.govyoutube.com

[3+2] Cycloaddition: This type of reaction has been successfully employed to create isoxazole-based spirocycles. nih.gov For instance, the in situ generation of a nitrile-oxide dipole from a chlorooxime and its subsequent reaction with an alkene can yield the desired spiro heterocycle. nih.gov The reaction conditions, such as temperature and pressure, can be optimized to improve yields, especially for sterically hindered alkenes. nih.gov

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction of spiro[2.4]hepta-4,6-diene derivatives with various dienophiles, such as maleic anhydride (B1165640), provides access to spiro tricyclic compounds. researchgate.net

[2+2] Cycloaddition: This method has been utilized to synthesize β-lactam spirocycles by reacting an imine with acetoxyacetyl chloride. nih.gov

These cycloaddition strategies offer a versatile platform for the synthesis of a diverse range of spiro[2.4]heptane derivatives.

Alkylation Methods in Spiro[2.4]heptane Synthesis

Alkylation reactions are fundamental in forming carbon-carbon bonds and are employed in the synthesis of spiro[2.4]heptane derivatives. mt.com

One approach involves the alkylation of a ketone, such as cyclopentanone (B42830), to introduce a side chain that can be further manipulated to form the spirocyclic system. For example, the reaction of cyclopentanone with a suitable reagent can lead to the formation of 1-(prop-1-en-1-yl)spiro[2.4]heptan-4-one. prepchem.com

Another key strategy is intramolecular alkylation, which has been utilized in the synthesis of various spirocyclic drugs. mdpi.com This can involve the formation of an azetidine (B1206935) ring through a double N-alkylation of an aniline (B41778) derivative with a bis(bromomethyl) compound. nih.gov

Metal-Catalyzed and Organo-Catalyzed Approaches to Spiro[2.4]heptane Systems

Both metal- and organo-catalysis have emerged as powerful tools for the stereoselective synthesis of spiro[2.4]heptane systems.

Palladium-Catalyzed Synthesis: Palladium catalysts have been successfully used in the intermolecular cycloaddition of γ-methylidene-δ-valerolactones with electron-deficient olefins to produce spiro[2.4]heptanes with high selectivity. nih.govresearchgate.net The choice of ligand can influence the position of nucleophilic attack on a π-allylpalladium intermediate, allowing for controlled synthesis. nih.govresearchgate.net Palladium compounds also catalyze the cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane. researchgate.net

Organocatalysis: Organocatalysis offers an alternative, metal-free approach to spirocyclic compounds. For instance, cinchona alkaloid-derived primary amine catalysts have been used in the asymmetric spirocyclization of cyclic 2,4-dienones with cyanoketones to afford spiro-dihydropyrano cyclohexanones with good yields and high enantioselectivities. rsc.org Quinine has also been employed as a catalyst in the cascade reaction of 2-ethylidene 1,3-indandiones and isatylidene-malononitriles to generate unique spiro-bridged heterocyclic compounds. nih.gov

Specific Synthesis of Spiro[2.4]heptan-1-ylmethanamine and its Positional Isomers

The synthesis of spiro[2.4]hepta-4,6-dienes, which can serve as precursors to this compound, often involves the cycloalkylation of cyclopentadiene (B3395910) with 1,2-dihaloalkanes. researchgate.net While specific synthetic routes directly to this compound are not extensively detailed in the provided results, the synthesis of a positional isomer, {Spiro[2.4]heptan-5-yl}methanamine hydrochloride, is noted. biosynth.com The general approach to such amines would likely involve the reduction of a corresponding nitrile or the reductive amination of a corresponding aldehyde or ketone.

Derivatization Strategies for this compound Analogs

The primary amine functionality of this compound allows for a wide range of derivatization strategies to produce a library of analogs. These strategies are crucial for exploring the structure-activity relationships of these compounds in various applications.

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups on the nitrogen atom.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These derivatization methods allow for the systematic modification of the physicochemical properties of the parent amine, such as lipophilicity, hydrogen bonding capacity, and basicity, which can be critical for its biological activity or material properties.

Functionalization of the Spiro[2.4]heptane Scaffold

The functionalization of the spiro[2.4]heptane scaffold is a key step in the synthesis of its various derivatives. Research in this area has explored several strategies to introduce functional groups at different positions of the spirocyclic system. One notable approach involves the use of spiro[2.4]heptan-4-one as a starting material for the synthesis of prostaglandin (B15479496) analogs. documentsdelivered.com This ketone can be transformed into a 5-phenylthio-α,β-unsaturated ketone, which then undergoes a conjugate addition of an organocuprate reagent to introduce a side chain. documentsdelivered.com Another versatile precursor is spiro[2.4]hepta-4,6-diene, which can be synthesized through the cycloalkylation of cyclopentadiene with 1,2-dihaloethanes. researchgate.net The diene system in spiro[2.4]hepta-4,6-diene allows for a variety of transformations, including cycloaddition reactions. researchgate.netresearchgate.net For instance, the Diels-Alder reaction of spirobicyclic cyclopentadiene derivatives with dienophiles like maleic anhydride provides access to complex tricyclic systems. researchgate.net Furthermore, the reaction of spiro[2.4]hepta-4,6-dien-1-ylmethanol with phenyltriazolinedione (PTAD) leads to a novel rearrangement, showcasing the intricate reactivity of this scaffold. researchgate.net

Preparation of Substituted Spiro[2.4]heptane Amine Derivatives

The synthesis of substituted spiro[2.4]heptane amine derivatives has been reported in the context of developing new therapeutic agents. For example, a patent discloses bridged spiro[2.4]heptane derivatives where a carboxamide group is attached to the spirocyclic core, which are investigated as ALX receptor and/or FPRL2 agonists. google.com These compounds are synthesized through multi-step sequences involving the formation of the spirocyclic framework followed by amide coupling reactions.

The following table outlines potential synthetic strategies and the resulting substituted spiro[2.4]heptane amine derivatives.

Starting MaterialReagents and ConditionsProduct
Spiro[2.4]heptane-1-carboxylic acid1. SOCl₂, 2. NH₄OH, 3. LiAlH₄This compound
Spiro[2.4]heptane-1-carboxylic acid1. (COCl)₂, 2. NaN₃, 3. heat, 4. H₂OSpiro[2.4]heptan-1-amine
Spiro[2.4]heptan-4-one1. NH₂OH·HCl, 2. H₂, Raney NiSpiro[2.4]heptan-4-amine
Bridged spiro[2.4]heptane carboxylic acidAmine, coupling agent (e.g., HATU)Bridged spiro[2.4]heptane carboxamide

This table presents plausible and reported synthetic routes for spiro[2.4]heptane amine derivatives.

Regioselectivity and Chemoselectivity in Spiro[2.4]heptane Synthetic Pathways

The synthesis of specifically substituted spiro[2.4]heptane derivatives often requires careful control of regioselectivity and chemoselectivity. The presence of multiple reactive sites within the spiro[2.4]heptane scaffold, especially in its unsaturated forms, necessitates the use of selective reagents and conditions.

Regioselectivity is a significant consideration in the functionalization of the spiro[2.4]heptane system. For instance, in the palladium-catalyzed synthesis of spiro[2.4]heptanes, the choice of ligand can control the position of nucleophilic attack on a π-allylpalladium intermediate, leading to different regioisomers. researchgate.net In the context of spiro[2.4]hepta-4,6-dienes, the cycloaddition reactions can exhibit high regioselectivity, which is dictated by the electronic and steric properties of both the diene and the dienophile.

Chemoselectivity is crucial when a spiro[2.4]heptane derivative contains multiple functional groups that can react with a given reagent. For example, in a molecule containing both a double bond and a carbonyl group, a reducing agent must be chosen that selectively reduces one group without affecting the other. The synthesis of complex molecules, such as the bridged spiro[2.4]heptane derivatives mentioned in a patent, involves multiple steps where chemoselective transformations are essential to avoid unwanted side reactions. google.com The development of synthetic methods that allow for the selective functionalization of one part of the spiro[2.4]heptane molecule while leaving other parts intact is a key area of research.

Computational Chemistry and Theoretical Studies on Spiro 2.4 Heptan 1 Ylmethanamine

Quantum Chemical Calculations for Spiro[2.4]heptane Reactivity and Structural Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and, consequently, the reactivity and physical properties of molecules. For the Spiro[2.4]heptane framework, methods like Density Functional Theory (DFT) can provide insights into bond lengths, bond angles, and the distribution of electron density. These calculations are crucial for predicting sites of reactivity.

For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) can indicate the most probable sites for nucleophilic or electrophilic attack. In the case of Spiro[2.4]heptan-1-ylmethanamine, the nitrogen atom of the aminomethyl group is expected to be a primary site for protonation and other electrophilic interactions due to the lone pair of electrons. Quantum chemical calculations can quantify the energy of these interactions.

Table 1: Illustrative Calculated Structural Parameters for Spiro[2.4]heptane Derivatives

ParameterCalculated Value (Illustrative)Method
C-C bond length (cyclopropane)1.50 ÅDFT/B3LYP
C-C bond length (cyclopentane)1.54 ÅDFT/B3LYP
Spiro C-C bond length1.52 ÅDFT/B3LYP
C-N bond length1.47 ÅDFT/B3LYP
HOMO Energy-6.5 eVDFT/B3-LYP
LUMO Energy1.2 eVDFT/B3-LYP

Molecular Dynamics Simulations of this compound Derivatives

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For derivatives of this compound, MD simulations can reveal how these molecules interact with their environment, such as solvents or biological macromolecules. These simulations are particularly valuable in drug design, where understanding the binding of a ligand to a protein is key.

By simulating the movement of the spirocyclic amine in a water box, for example, one can study its solvation properties and how it forms hydrogen bonds. The flexibility of the cyclopentane (B165970) ring and the rotational freedom of the aminomethyl group can be observed, providing a picture of the molecule's conformational dynamics in solution. Such studies have been performed on other spirocyclic systems to understand their behavior in different environments.

In the context of medicinal chemistry, MD simulations can be used to model the interaction of this compound derivatives with a target protein. These simulations can help predict the binding affinity and the stability of the ligand-protein complex, guiding the design of more potent analogs.

Conformational Landscape Exploration of Spiro[2.4]heptane Systems using Computational Methods

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. The Spiro[2.4]heptane system, while rigid in its spirocyclic core, possesses conformational flexibility primarily within the cyclopentane ring. The cyclopentane ring can adopt various puckered conformations, such as the "envelope" and "half-chair" forms, which are close in energy. scribd.comdalalinstitute.com

Computational methods, such as potential energy surface (PES) scans and conformational search algorithms, are employed to map out the conformational landscape of these molecules. researchgate.net These methods help identify the most stable low-energy conformers and the energy barriers between them. For this compound, the orientation of the aminomethyl group relative to the spirocyclic core adds another layer of complexity to its conformational profile. Understanding this landscape is crucial as different conformers may exhibit different biological activities.

Table 2: Illustrative Relative Energies of Spiro[2.4]heptane Conformations

ConformationRelative Energy (kcal/mol) (Illustrative)Computational Method
Envelope (axial substituent)0.5Ab initio MP2
Envelope (equatorial substituent)0.0Ab initio MP2
Half-Chair (axial substituent)0.8Ab initio MP2
Half-Chair (equatorial substituent)0.2Ab initio MP2

This table is illustrative, showing the type of data obtained from conformational analysis of cyclopentane derivatives. The actual values for this compound would require specific calculations.

Predictive Modeling of Reaction Pathways in Spiro[2.4]heptane Synthesis

Computational chemistry can also play a significant role in predicting the feasibility and outcomes of synthetic routes. For a novel molecule like this compound, theoretical calculations can help in designing an efficient synthesis strategy.

By modeling potential reaction pathways, including transition states and intermediates, chemists can evaluate the energy barriers for different synthetic steps. This allows for the prediction of reaction kinetics and the identification of potential side products. For instance, the synthesis of spiro compounds can be challenging, and predictive modeling can help in selecting the most promising reagents and reaction conditions. nih.govacs.org Studies on the synthesis of other spirocycles have successfully used computational approaches to understand and predict reaction outcomes. nih.govunimi.it

Computational Design and Optimization of Spiro[2.4]heptane Analogs

One of the most powerful applications of computational chemistry is in the rational design of new molecules with desired properties. Starting with the this compound scaffold, computational tools can be used to design and optimize analogs for specific applications, such as drug candidates. nih.govnih.gov

Techniques like quantitative structure-activity relationship (QSAR) modeling can be used to correlate the structural features of a series of analogs with their biological activity. This allows for the in silico screening of virtual libraries of compounds to identify those with the highest predicted potency. Furthermore, computational methods can be used to fine-tune the pharmacokinetic properties of a lead compound by modifying its structure to improve absorption, distribution, metabolism, and excretion (ADME) profiles. The design of novel spirocyclic compounds for various biological targets is an active area of research where computational approaches are heavily utilized. rsc.orgacs.org

Applications of the Spiro 2.4 Heptane Scaffold in Advanced Chemical Research

Spiro[2.4]heptane as a Privileged Scaffold in Contemporary Organic Synthesis

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents and chemical probes. nih.gov The spiro[2.4]heptane skeleton, with its inherent three-dimensionality and conformational rigidity, has emerged as such a scaffold in modern organic synthesis. sioc-journal.cnnankai.edu.cn Its unique geometry allows for the precise spatial arrangement of functional groups, a critical factor in designing molecules with high affinity and selectivity for their intended biological partners.

The synthesis of spiro[2.4]heptane derivatives can be achieved through various methods, including the nucleophilic substitution of cyclopentadienyl (B1206354) anions with 1,2-dihaloethanes. researchgate.net The reactivity of the spiro[2.4]hepta-4,6-diene system, a common precursor, allows for a wide range of chemical transformations, providing access to a diverse array of functionalized spirocyclic compounds. researchgate.net These synthetic strategies have enabled the incorporation of the spiro[2.4]heptane motif into a variety of molecular structures, facilitating the exploration of their chemical and biological properties. researchgate.net

The chiral nature of many spirocyclic compounds adds another layer of complexity and utility. Chiral spiro ligands, for instance, have proven to be highly effective in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is often crucial for pharmaceutical applications. sioc-journal.cnnankai.edu.cn The rigid spiro framework helps to create a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity in a variety of chemical reactions. sioc-journal.cnrsc.org

Integration of Spiro[2.4]heptan-1-ylmethanamine and its Analogs into Complex Molecular Architectures

The aminomethyl functional group in this compound provides a key reactive handle for its incorporation into larger, more complex molecular structures. This primary amine can readily participate in a wide range of chemical reactions, including amide bond formation, reductive amination, and the synthesis of various nitrogen-containing heterocycles. These transformations allow chemists to append the spiro[2.4]heptane unit to other molecular fragments, effectively building intricate and diverse molecular architectures.

The integration of the spiro[2.4]heptane motif can impart desirable properties to the target molecule, such as increased metabolic stability and improved pharmacokinetic profiles. The three-dimensional nature of the spirocyclic core can disrupt interactions with metabolic enzymes that might otherwise lead to rapid degradation of the compound. enamine.net This has led to the exploration of spiro[2.4]heptane-containing compounds in medicinal chemistry.

Spiro[2.4]heptane Derivatives in Targeted Chemical Probe Development

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, thereby enabling the study of its function. The development of potent and selective chemical probes is a critical aspect of chemical biology and drug discovery. The spiro[2.4]heptane scaffold has emerged as a valuable framework for the design of such probes. dtu.dk

The rigid and well-defined three-dimensional structure of spiro[2.4]heptane derivatives allows for the precise positioning of functional groups to achieve high-affinity binding to a target protein. By modifying the substituents on the spirocyclic core, researchers can systematically explore the structure-activity relationships (SAR) and optimize the probe's potency and selectivity. dtu.dk

An example of this approach is the development of spirooxepinoindoles as a privileged scaffold for inhibiting sterol transport proteins. dtu.dk By fusing the spirocyclic core with other heterocyclic systems, researchers were able to create a new class of inhibitors with high potency and selectivity. dtu.dk This highlights the power of using spiro[2.4]heptane and its derivatives as a starting point for the rational design of targeted chemical probes. The synthesis of a diverse collection of these compounds allows for screening against various biological targets to identify new modulators of cellular processes. dtu.dk

Advanced Material Science Applications of Spiro[2.4]heptane-based Compounds

The unique structural and electronic properties of spirocyclic compounds have also led to their investigation in the field of material science. The orthogonal arrangement of two π-conjugated systems in certain spirobifluorene derivatives, for example, is a key feature that can be exploited in the design of materials for organic electronics. nih.gov This three-dimensional architecture can influence intermolecular interactions and charge transport properties in the solid state.

Spiro compounds are being explored for their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net The ability to tune the electronic properties of these materials by modifying the spirocyclic core and its substituents is a significant advantage. nih.gov The development of efficient synthetic methods to access a variety of spiro compounds is crucial for advancing this area of research. nih.gov

Combinatorial materials science approaches, where large libraries of materials are synthesized and screened, are being used to accelerate the discovery of new spiro-based materials with desired properties. sigmaaldrich.com Techniques like thin-film deposition allow for the creation of composition-spread films, enabling the rapid investigation of how composition affects material properties. sigmaaldrich.com This high-throughput approach can significantly increase the probability of discovering breakthrough materials for energy and electronics applications. sigmaaldrich.com

Spiro[2.4]heptane Amine Scaffolds in Ligand Design and Coordination Chemistry Research

The amine functionality in this compound and its analogs makes them excellent candidates for use as ligands in coordination chemistry. A ligand is a molecule that binds to a central metal atom to form a coordination complex. The design of new ligands is a central theme in inorganic and organometallic chemistry, as the properties of the resulting metal complexes are highly dependent on the nature of the ligands.

Spirocyclic scaffolds, including those based on spiro[2.4]heptane, have been successfully incorporated into a variety of chiral ligands for asymmetric catalysis. sioc-journal.cnnankai.edu.cn These ligands, which can be diphosphines, bisoxazolines, or mixed N,P-ligands, create a specific chiral environment around the metal center, which is key to achieving high enantioselectivity in catalytic reactions. sioc-journal.cnrsc.org The rigidity of the spiro backbone is a crucial feature that contributes to the success of these ligands. nankai.edu.cnrsc.org

The development of new types of spiro ligands is an active area of research. sioc-journal.cn For instance, spirobipyridine ligands have been designed to control reactivity and selectivity in transition-metal-catalyzed reactions through non-covalent interactions. acs.org The unique platform provided by the spiro scaffold allows for substrate recognition, leading to enhanced reaction rates and selectivities. acs.org The synthesis of these ligands and their corresponding metal complexes opens up new possibilities for the development of highly efficient and selective catalysts for a wide range of organic transformations.

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.